

Application Notes and Protocols for Electrophysiological Recording with MIPS521

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MIPS521 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] As a PAM, MIPS521 enhances the signaling of the endogenous agonist, adenosine, particularly in conditions of elevated adenosine levels such as neuropathic pain.[3] This property makes MIPS521 a valuable research tool and a potential therapeutic agent for non-opioid pain relief.[3][4] MIPS521 binds to a novel, extrahelical allosteric site on the A1R, stabilizing the receptor in its active conformation when bound to adenosine and a G-protein.

These application notes provide detailed protocols for utilizing **MIPS521** in electrophysiological recordings, specifically whole-cell patch-clamp in spinal cord slices, to investigate its effects on synaptic transmission. Additionally, a protocol for a functional cAMP assay is included to assess its modulatory activity on A1R signaling.

Data Presentation

Table 1: In Vitro Pharmacology of MIPS521



Parameter	Value	Cell Line	Assay	Reference
рКВ	4.95 ± 0.40	CHO cells expressing human A1R	Inhibition of cAMP assay	
КВ	11 μΜ	CHO cells expressing human A1R	Inhibition of cAMP assay	
Log αβ (Cooperativity)	1.81 ± 0.53	CHO cells expressing human A1R	Inhibition of cAMP assay	
Log τB (Allosteric agonism)	0.96 ± 0.34	CHO cells expressing human A1R	Inhibition of cAMP assay	_

Table 2: Electrophysiological Effects of **MIPS521** on eEPSCs in Rat Spinal Cord Dorsal Horn Neurons

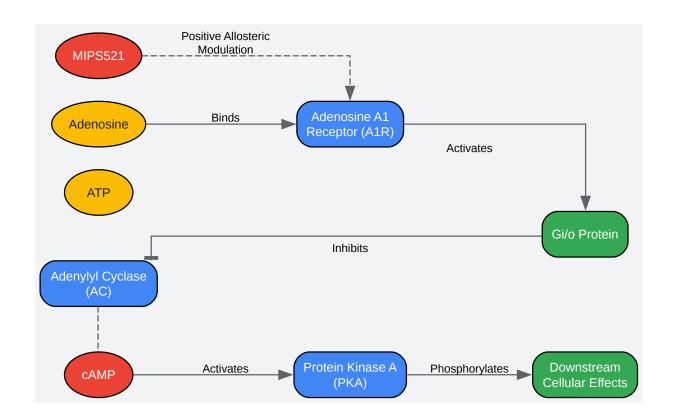
Condition	pEC50	Notes	Reference
		MIPS521 was more	
		potent in reducing	
Nonvo injured rate	6.9 ± 0.4	eEPSCs in nerve-	
Nerve-injured rats	0.9 ± 0.4	injured animals	
		compared to a similar	
		PAM, VCP171.	
		The maximal	
		MIPS521-induced	
		decrease in synaptic	
Cham aurgary controls	Not appoified	current amplitude was	
Sham surgery controls	Not specified	significantly greater in	
		nerve-injured animals	
		compared with sham	
		surgery controls.	



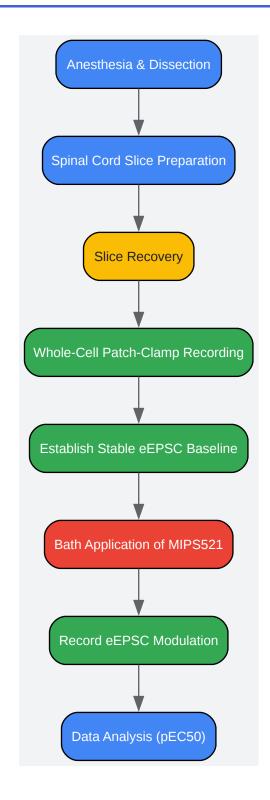
Signaling Pathway

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gai/o subunit. Activation of A1R by adenosine, and potentiation by **MIPS521**, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).









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References

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